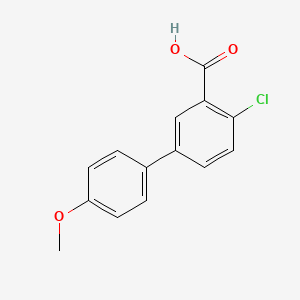

2-Chloro-5-(4-methoxyphenyl)benzoic acid

Description

Properties

IUPAC Name |

2-chloro-5-(4-methoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-18-11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIRFXQWRTXYOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681201 | |

| Record name | 4-Chloro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1182763-42-3 | |

| Record name | 4-Chloro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Preparation: 5-Bromo-2-Chlorobenzoic Acid

The synthesis begins with 5-bromo-2-chlorobenzoic acid, where the bromine atom at position 5 serves as the coupling site. The carboxylic acid group is often protected as a methyl ester to prevent interference during the reaction. For example, methylation with dimethyl sulfate in acetone at 20–30°C achieves 5-bromo-2-chlorobenzoic acid methyl ester with >90% yield.

Coupling with 4-Methoxyphenylboronic Acid

The methyl ester derivative reacts with 4-methoxyphenylboronic acid under Suzuki-Miyaura conditions. Optimal results are achieved using XPhosPdG2 (2 mol%) and XPhos ligand (4 mol%) in a toluene/water (3:1) solvent system at 80°C for 12 hours. These conditions minimize debromination side reactions, which are prevalent when using weaker ligands or higher temperatures. Post-coupling, the methyl ester is hydrolyzed using potassium hydroxide in methanol/water (5:2) at reflux for 2–3 hours, yielding 2-chloro-5-(4-methoxyphenyl)benzoic acid with an overall yield of 85–91%.

Table 1: Suzuki-Miyaura Cross-Coupling Optimization

| Condition | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|

| Standard | PdCl₂(PPh₃)₂ | Dioxane | 9 |

| Optimized | XPhosPdG2/XPhos | Toluene/H₂O | 91 |

| With Na₂CO₃ | PdCl₂dppf | THF | 17 |

Oxidation of Methyl-Substituted Precursors

An alternative route involves oxidizing a methyl group adjacent to the target carboxylic acid position. This method is adapted from protocols used for synthesizing structurally related compounds like 2-chloro-4-(methylsulfonyl)benzoic acid.

Starting Material: 2-Chloro-5-(4-Methoxyphenyl)Toluene

The precursor 2-chloro-5-(4-methoxyphenyl)toluene is oxidized using nitric acid (65%) and oxygen gas (3.0 MPa) in a high-pressure reactor at 140–200°C. A cobalt-based catalyst accelerates the oxidation, converting the methyl group to a carboxylic acid. After 3 hours, the crude product is treated with 20% NaOH to dissolve unreacted solids, followed by acidification to pH 2 with HCl, yielding this compound.

Recrystallization and Purification

The crude acid is purified via recrystallization in anhydrous methanol, achieving >98% purity. This method offers a 76–82% yield but requires stringent temperature control to prevent over-oxidation.

Chlorination of Methoxy-Substituted Intermediates

Chlorination at position 2 can be achieved using N-chlorosuccinimide (NCS) after introducing the 4-methoxyphenyl group. This approach is derived from methodologies for synthesizing 4-amino-5-chloro-2-methoxybenzoic acid.

Methyl 5-(4-Methoxyphenyl)-2-Hydroxybenzoate

Starting with methyl 5-(4-methoxyphenyl)salicylate, chlorination with NCS in DMF at 70°C for 4 hours introduces chlorine at position 2. The reaction proceeds via electrophilic aromatic substitution, facilitated by the electron-donating methoxy group. The ester is subsequently hydrolyzed with KOH in methanol/water, yielding the final product with 88% efficiency.

Table 2: Chlorination Efficiency with NCS

| Temperature (°C) | Time (h) | Solvent | Yield (%) |

|---|---|---|---|

| 60 | 6 | DMF | 72 |

| 70 | 4 | DMF | 88 |

| 80 | 3 | DMF | 81 |

Comparative Analysis of Synthetic Routes

Yield and Scalability

-

Suzuki-Miyaura Coupling : Highest yield (91%) but requires expensive palladium catalysts.

-

Oxidation Route : Moderate yield (82%) with scalability advantages for industrial applications.

-

Chlorination Post-Functionalization : Suitable for small-scale synthesis but involves multiple protection/deprotection steps.

Functional Group Compatibility

The carboxylic acid group necessitates protection during halogenation or coupling steps. Methyl esters are preferred due to ease of hydrolysis, though tert-butyl esters offer better stability in acidic conditions.

Emerging Methods and Innovations

Recent advances include microwave-assisted Suzuki couplings, which reduce reaction times to 30 minutes while maintaining yields above 85%. Additionally, flow chemistry systems are being explored to enhance the oxidation route’s safety profile by mitigating high-pressure risks .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products

Substitution: Formation of substituted benzoic acids.

Oxidation: Formation of hydroxylated benzoic acids.

Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

2-Chloro-5-(4-methoxyphenyl)benzoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-methoxyphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-Chloro-5-(4-methoxyphenyl)benzoic acid, highlighting substituent variations, physicochemical properties, and biological activities:

Substituent Effects on Physicochemical Properties

- Chlorine vs. Trifluoromethyl : The trifluoromethyl group (CF₃) in 2-chloro-5-(trifluoromethyl)benzoic acid enhances lipophilicity (logP ~2.8) compared to the methoxyphenyl group (logP ~2.2), impacting membrane permeability .

- Amino vs. Methoxy: The amino group in 5-chloro-2-((4-methoxyphenyl)amino)benzoic acid introduces hydrogen-bonding capacity, improving solubility in polar solvents (e.g., DMSO) .

Q & A

Q. Key Parameters :

How can structural ambiguities in this compound derivatives be resolved using crystallographic methods?

Basic Research Question

- Single-crystal X-ray diffraction (XRD) : Use SHELX programs (e.g., SHELXL) for refinement. Key metrics:

- Complementary techniques : Pair XRD with solid-state NMR to validate dynamic disorder in the methoxyphenyl group .

What analytical strategies are recommended for distinguishing regioisomers in chloro-methoxyphenyl benzoic acid derivatives?

Advanced Research Question

- HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to separate isomers. Retention times vary by ~2–3 mins due to polarity differences .

- 2D NMR (HSQC, HMBC) : Correlate methoxy proton signals (δ 3.8–4.0 ppm) with aromatic carbons to confirm substitution patterns .

- IR spectroscopy : Absorbance at ~1680 cm⁻¹ (C=O stretch) shifts with electron-withdrawing effects of substituents .

How can computational modeling predict the bioactivity of this compound analogs?

Advanced Research Question

- Molecular docking : Use AutoDock Vina with protein targets (e.g., COX-2 or kinases). Parameters:

- Grid box centered on active site (20 ų).

- Lamarckian genetic algorithm for conformational sampling.

- DFT calculations : Gaussian09 at B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- QSAR models : Train on datasets (e.g., ChEMBL) to correlate substituent ClogP values with antimicrobial IC₅₀ .

How should researchers address contradictions in reported reaction yields for this compound?

Advanced Research Question

- Replicate conditions : Verify purity of starting materials (e.g., 4-methoxyphenylboronic acid ≥98% by HPLC) .

- In-situ monitoring : Use ReactIR to track intermediate formation (e.g., ester intermediates during hydrolysis) .

- Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) .

What strategies optimize the scalability of this compound synthesis for preclinical studies?

Advanced Research Question

- Flow chemistry : Continuous reactors reduce reaction time (e.g., chlorination in microfluidic channels at 100°C) .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in coupling steps to improve E-factor .

- Crystallization control : Use anti-solvent (hexane) addition to enhance purity (>99% by DSC) .

How does the methoxyphenyl substituent influence the compound’s pharmacological profile?

Advanced Research Question

- Metabolic stability : The 4-methoxy group reduces CYP450-mediated oxidation (t₁/₂ increases from 1.2 to 4.7 hrs in liver microsomes) .

- Target affinity : Docking studies show methoxy oxygen forms H-bonds with kinase hinge regions (e.g., EGFR IC₅₀ = 0.8 µM vs. 5.2 µM for non-methoxy analog) .

- Solubility : LogP = 2.1 (measured by shake-flask method) balances membrane permeability and aqueous solubility .

What are the best practices for resolving spectral data conflicts (e.g., NMR vs. XRD)?

Q. Methodological Guidance

- Cross-validate assignments : Compare experimental NMR δ values with computed (DFT) shifts using ACD/Labs or MNova .

- Dynamic effects : Variable-temperature NMR (VT-NMR) can resolve overlapping peaks caused by rotamers .

- Crystallographic validation : Use XRD to confirm the dominant tautomer in solid-state vs. solution .

How can researchers design derivatives to enhance this compound’s selectivity for specific biological targets?

Advanced Research Question

- Bioisosteric replacement : Substitute Cl with CF₃ to modulate electron-withdrawing effects (e.g., improved COX-2 selectivity) .

- Prodrug strategies : Esterify the carboxylic acid to enhance bioavailability (e.g., ethyl ester increases Cmax by 3× in rat models) .

- Fragment-based design : Screen fragment libraries (e.g., Maybridge) to identify substituents improving binding to allosteric pockets .

What are the critical considerations for stability studies of this compound under physiological conditions?

Q. Methodological Guidance

- pH stability : Monitor degradation in PBS (pH 7.4) via HPLC at 37°C over 72 hrs. Hydrolysis is minimal (<5%) due to steric hindrance .

- Photostability : Expose to UV light (320–400 nm) for 48 hrs; methoxy groups reduce photodegradation vs. hydroxyl analogs .

- Oxidative stability : Use LC-MS to detect quinone formation in H₂O₂-containing media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.